(1S,2S)-2-methoxycyclobutanamine;hydrochloride
Overview
Description
“trans-2-Methoxy-cyclobutylamine hydrochloride” is a chemical compound with the molecular formula C5H12ClNO and a molecular weight of 137.6089 . It is used in the pharmaceutical industry as a building block .
Molecular Structure Analysis
The molecular structure of “trans-2-Methoxy-cyclobutylamine hydrochloride” consists of a cyclobutylamine core with a methoxy group attached to the 2-position . The presence of the hydrochloride group indicates that this compound is a salt .Physical and Chemical Properties Analysis
“trans-2-Methoxy-cyclobutylamine hydrochloride” is a white solid . It has a predicted boiling point of 122.1±33.0 °C and a predicted density of 0.97±0.1 g/cm3 . The pKa is predicted to be 10.06±0.40 .Scientific Research Applications
Scientific Research Applications of Related Compounds
Pharmacological and Toxicological Properties
Methoxetamine, a compound within the same class as trans-2-Methoxy-cyclobutylamine hydrochloride, is known for its recreational and hallucinogenic properties. It has been studied for its metabolism, pharmacology, and patterns of use. Although primarily used for its psychoactive effects, the pharmacological and toxicological investigations provide insights into receptor interactions and potential therapeutic or adverse effects, which could inform research on structurally related compounds (Zawilska, 2014).
Anti-inflammatory and Anti-tumor Potential
Research on 2-methoxyestradiol, another methoxy-substituted compound, highlights its anti-inflammatory and anti-tumor effects. This suggests that methoxy substitution on cyclobutylamine derivatives could be explored for similar biological activities, offering a potential research application in cancer and inflammation studies (Zhu & Conney, 1998).
Drug Delivery Systems
The development of microparticulate and nanoparticulate drug delivery systems for compounds such as metformin hydrochloride demonstrates the potential for advanced drug delivery research involving trans-2-Methoxy-cyclobutylamine hydrochloride. Investigating its formulation into micro- or nanoparticles could enhance its bioavailability and therapeutic efficacy, should the compound exhibit pharmacological benefits (Çetin & Sahin, 2016).
Respiratory Disease Treatment
Ambroxol, used in treating respiratory diseases, shares a structural motif (cyclobutylamine) with trans-2-Methoxy-cyclobutylamine hydrochloride. Research into ambroxol's efficacy and safety in pediatric patients for acute and chronic respiratory diseases suggests that similar cyclobutylamine derivatives could be explored for mucolytic and secretolytic properties, potentially aiding in respiratory therapy (Kantar et al., 2020).
Properties
IUPAC Name |
(1S,2S)-2-methoxycyclobutan-1-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c1-7-5-3-2-4(5)6;/h4-5H,2-3,6H2,1H3;1H/t4-,5-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVONGBUZWDPLLF-FHAQVOQBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC1N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1CC[C@@H]1N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2226828-67-5 | |
Record name | rac-(1R,2R)-2-methoxycyclobutan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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